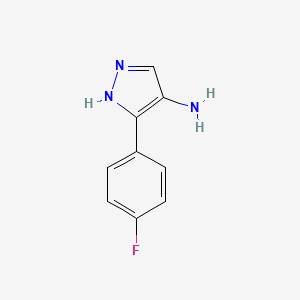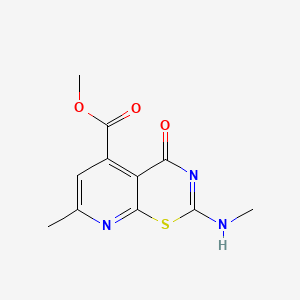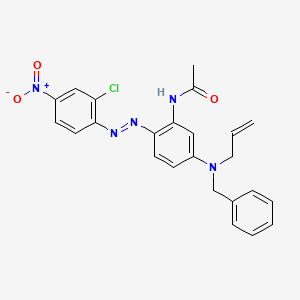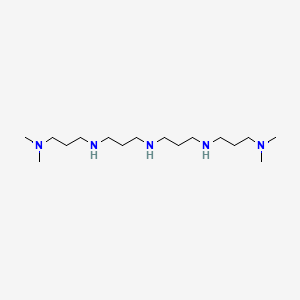
Chlorohydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorohydroxyacetic acid is an organic compound that belongs to the family of carboxylic acids. It is characterized by the presence of both a hydroxyl group (-OH) and a chlorine atom attached to the acetic acid backbone. This compound is known for its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorohydroxyacetic acid can be synthesized through several methods:
Hydrolysis of Chloroacetyl Chloride: This method involves the reaction of chloroacetyl chloride with water, resulting in the formation of this compound.
Oxidation of Chlorohydroxyethanol: Another method involves the oxidation of chlorohydroxyethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods:
Chlorination of Glycolic Acid: Industrially, this compound can be produced by the chlorination of glycolic acid in the presence of a suitable catalyst. This method is efficient and yields a high purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form glycolic acid and other oxidized products.
Reduction: It can be reduced to form chlorohydroxyethanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form glycolic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), ammonia (NH3).
Major Products Formed:
Glycolic Acid: Formed through oxidation or substitution reactions.
Chlorohydroxyethanol: Formed through reduction reactions.
Applications De Recherche Scientifique
Chlorohydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of herbicides, insecticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of chlorohydroxyacetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Oxidative Stress: this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
DNA Interaction: It can interact with DNA, causing mutations and affecting gene expression.
Comparaison Avec Des Composés Similaires
Chlorohydroxyacetic acid can be compared with other similar compounds such as:
Chloroacetic Acid: Both compounds contain a chlorine atom, but this compound has an additional hydroxyl group, making it more reactive.
Glycolic Acid: this compound can be converted to glycolic acid through substitution reactions. Glycolic acid lacks the chlorine atom and is less reactive.
Dichloroacetic Acid: This compound has two chlorine atoms, making it more acidic and reactive compared to this compound.
Uniqueness: this compound’s unique combination of a hydroxyl group and a chlorine atom provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
175276-29-6 |
|---|---|
Formule moléculaire |
C2H3ClO3 |
Poids moléculaire |
110.49 g/mol |
Nom IUPAC |
2-chloro-2-hydroxyacetic acid |
InChI |
InChI=1S/C2H3ClO3/c3-1(4)2(5)6/h1,4H,(H,5,6) |
Clé InChI |
SORBEIKZIPTJRS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

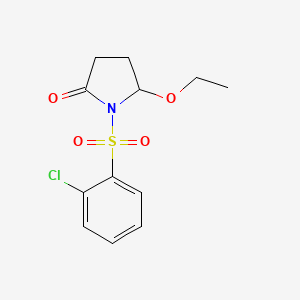
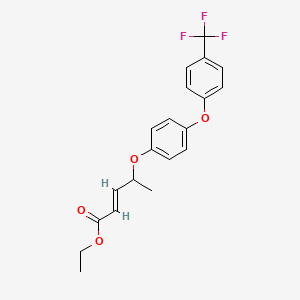
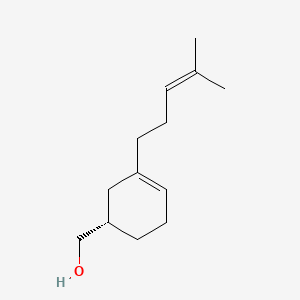



![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
